molecular formula C8H8ClNO2S B7968798 6-Cyclopropylpyridine-3-sulfonyl chloride

6-Cyclopropylpyridine-3-sulfonyl chloride

Cat. No.: B7968798
M. Wt: 217.67 g/mol
InChI Key: KBJAVGYOUAQPOL-UHFFFAOYSA-N
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Description

6-Cyclopropylpyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopropyl group attached to the pyridine ring and a sulfonyl chloride functional group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyridine-3-sulfonyl chloride typically involves the diazotization of 3-aminopyridine derivatives followed by substitution of the diazo group with a sulfonyl group. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of pyridine-3-sulfonyl chlorides can be optimized using microchannel reactors. This method involves the rapid diazotization of 3-aminopyridine in the presence of 1,5-naphthalenedisulfonic acid and isoamyl nitrite, followed by chlorosulfonylation with thionyl chloride. This approach offers advantages such as higher stability of the diazonium salt, continuous operation, and improved safety and yield .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

6-Cyclopropylpyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions typically proceed via nucleophilic substitution mechanisms, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonyl chloride: Lacks the cyclopropyl group, making it less sterically hindered.

    2,6-Dichloropyridine-3-sulfonyl chloride: Contains additional chlorine substituents, affecting its reactivity and steric properties.

Uniqueness

6-Cyclopropylpyridine-3-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of complex molecules with specific structural and functional properties .

Properties

IUPAC Name

6-cyclopropylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-13(11,12)7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJAVGYOUAQPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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